N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
Description
BenchChem offers high-quality N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGNQOKIIWYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623401 | |
| Record name | N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-73-1 | |
| Record name | N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architecture of Discovery: A Technical Guide to Pyrazole Sulfonamide Derivatives in Drug Development
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through a combination of synthetic accessibility and inherent biological relevance, serve as fertile ground for the discovery of novel therapeutics. The pyrazole sulfonamide moiety is a quintessential example of such a scaffold.[1][2] Its presence in a diverse array of clinically significant drugs, from the anti-inflammatory agent celecoxib to targeted anticancer therapies, underscores its remarkable versatility.[3][4][5] This guide offers an in-depth exploration of the discovery and synthesis of pyrazole sulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in field-proven insights. We will dissect not only the "how" of synthesis but, more critically, the "why" behind the strategic decisions that drive the evolution of these potent molecules.
I. Strategic Synthesis: Forging the Pyrazole Sulfonamide Core
The synthetic accessibility of the pyrazole ring is a cornerstone of its prominence in pharmaceutical research.[6] A multitude of synthetic routes have been developed, each offering distinct advantages in terms of regioselectivity, substituent diversity, and reaction efficiency. The choice of a specific synthetic pathway is a critical decision, dictated by the desired substitution pattern on both the pyrazole and sulfonamide moieties, which in turn is guided by the intended biological target.
Foundational Strategy: Condensation of 1,3-Dicarbonyl Compounds
A classic and widely employed method for constructing the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3] This approach offers a high degree of modularity, allowing for the introduction of diverse substituents at various positions of the pyrazole core.
Experimental Protocol: Synthesis of a Generic 1,5-Diarylpyrazole Sulfonamide
This protocol outlines a generalized, two-step procedure representative of the synthesis of celecoxib-like structures.
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add a strong base such as sodium methoxide (1.1 eq).
-
Slowly add a substituted ester (e.g., ethyl trifluoroacetate, 1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous acid (e.g., 1N HCl) and extract the product with an organic solvent.
-
Purify the resulting 1,3-diketone by column chromatography or recrystallization.
Causality: The Claisen condensation between the acetophenone and the ester generates the crucial 1,3-dicarbonyl intermediate. The choice of ester directly influences the substituent at what will become the 3-position of the pyrazole ring (e.g., a trifluoromethyl group in the case of celecoxib).
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Dissolve the purified 1,3-diketone (1.0 eq) in a protic solvent such as ethanol or acetic acid.
-
Add the appropriate arylhydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride, 1.0 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1,5-diarylpyrazole sulfonamide.
Causality: The acidic conditions facilitate the condensation of the hydrazine with the two carbonyl groups of the diketone, leading to the formation of the thermodynamically stable pyrazole ring. The choice of the hydrazine derivative determines the substituent at the N1 position of the pyrazole.
Alternative Synthetic Approaches
While the 1,3-dicarbonyl condensation is a workhorse, other methods provide access to different substitution patterns or are more suitable for specific substrates. These include:
-
Multicomponent Reactions: These elegant strategies combine three or more starting materials in a single pot to generate complex pyrazole derivatives, often with high atom economy.[3]
-
Cycloaddition Reactions: [3+2] Cycloadditions of diazo compounds with alkynes offer a direct route to the pyrazole core.
-
Functionalization of Pre-formed Pyrazoles: Existing pyrazole rings can be further elaborated through various reactions such as halogenation, nitration, and cross-coupling reactions, allowing for late-stage diversification of a common intermediate.
Workflow for Pyrazole Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of pyrazole sulfonamide derivatives.
II. Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The biological activity of pyrazole sulfonamide derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole and the benzenesulfonamide rings. A systematic exploration of these structure-activity relationships (SAR) is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
The Archetype: Celecoxib and COX-2 Inhibition
The development of celecoxib as a selective cyclooxygenase-2 (COX-2) inhibitor provides a masterclass in SAR-driven drug design.[4][7] The COX-2 enzyme has a larger, more accommodating active site compared to the constitutively expressed COX-1 isoenzyme.[8] This difference in active site topology was exploited to achieve selectivity.
Key SAR Insights for COX-2 Inhibition:
-
The Sulfonamide Moiety: The -SO2NH2 group is critical for activity. It binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, acting as a key anchor for selective inhibition.[9]
-
The 1,5-Diaryl Substitution Pattern: The two aryl rings at positions 1 and 5 of the pyrazole core are essential for occupying the active site channel.
-
The Trifluoromethyl Group: The CF3 group at the 3-position of the pyrazole ring contributes to the overall binding affinity and fits snugly into a hydrophobic pocket of the COX-2 enzyme.[7]
Mechanism of COX-2 Inhibition by Celecoxib
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Unveiling the Therapeutic Potential of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Novel Therapeutic Candidate
In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is one of meticulous investigation and strategic validation. This guide focuses on N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, a compound of interest stemming from the well-established therapeutic pedigrees of the pyrazole and sulfonamide pharmacophores. The presence of these moieties suggests a broad range of potential biological activities, from anticancer to anti-inflammatory and antimicrobial effects.[1][2][3][4] This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to identifying and validating the therapeutic targets of this promising molecule. Our exploration will be grounded in scientific integrity, providing not just protocols, but the strategic reasoning that underpins each experimental choice.
Compound Profile: N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is a synthetic compound featuring a trisubstituted pyrazole ring linked to a methanesulfonamide group. The pyrazole core is a five-membered heterocyclic ring with two adjacent nitrogen atoms, a scaffold known for a wide array of pharmacological activities.[2][3][5] The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, contributing to their therapeutic efficacy through various mechanisms, including enzyme inhibition.[4][6]
Chemical Structure:
Recent studies have demonstrated that derivatives of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibit antiproliferative activity against lymphoma cell lines (U937), suggesting a potential application in oncology.[1] However, the specific molecular targets responsible for this effect remain to be elucidated. This guide will therefore focus on a systematic approach to uncover these targets.
Hypothesis-Driven Target Exploration: From Broad Activity to Specific Mechanisms
The known biological activities of pyrazole and sulfonamide derivatives provide a fertile ground for generating hypotheses about the potential targets of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide. We will explore several key areas.
Anticancer Activity: Beyond General Proliferation
The observed antiproliferative effects of similar pyrazole-sulfonamide derivatives strongly suggest an interaction with pathways critical for cancer cell growth and survival.[1] Potential targets in this domain include:
-
Kinases: A significant number of anticancer drugs target protein kinases. Pyrazole-containing compounds have been identified as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) kinase.
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, and certain isoforms (e.g., CA IX and XII) are overexpressed in various tumors and are linked to tumor progression and metastasis.[7]
-
Cell Cycle Regulators: The antiproliferative activity could be a result of interference with proteins that control the cell cycle, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Potential
Pyrazole derivatives have a long history as anti-inflammatory agents.[2][5] This suggests that N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide might modulate key inflammatory pathways. Potential targets include:
-
Cyclooxygenases (COX): Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.[8]
-
Cytokine Signaling Pathways: The compound could interfere with the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.[2]
Antimicrobial Applications
Both pyrazole and sulfonamide moieties are found in various antimicrobial agents.[2][3] This dual heritage makes an investigation into antimicrobial targets worthwhile. A potential target in this area is:
-
Glucosamine-6-phosphate synthase (GlcN-6-P): This enzyme is a target for antimicrobial chemotherapy, and docking studies have suggested the potential for pyrazole derivatives to bind to its active site.[3][9]
Target Validation Workflow: A Step-by-Step Experimental Guide
The following section outlines a detailed, multi-tiered approach to systematically validate the hypothesized targets.
Initial Broad-Spectrum Screening: Identifying the Landscape
To cast a wide net and identify potential target families, a combination of computational and high-throughput experimental screening is recommended.
Experimental Protocol 1: In Silico Target Prediction
-
Objective: To computationally predict potential protein targets based on the chemical structure of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
-
Methodology:
-
Utilize various target prediction software and databases (e.g., SwissTargetPrediction, SuperPred, PharmMapper) that employ ligand-based and structure-based approaches.
-
Input the 2D or 3D structure of the compound.
-
Analyze the output list of potential targets, prioritizing those with higher prediction scores and relevance to the hypothesized therapeutic areas (oncology, inflammation, infectious diseases).
-
-
Causality: This initial in silico step is a cost-effective way to narrow down the vast number of potential targets to a manageable list for experimental validation.
Experimental Protocol 2: Phenotypic Screening in Disease-Relevant Cell Lines
-
Objective: To confirm the antiproliferative and anti-inflammatory effects in a broader panel of cell lines.
-
Methodology:
-
Anticancer Screening:
-
Select a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Perform a dose-response study using a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[1]
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Anti-inflammatory Screening:
-
Use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Treat the cells with N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide at various concentrations.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
-
-
-
Causality: This step validates the initial biological activity and helps prioritize which therapeutic area to focus on for target deconvolution.
Data Presentation 1: Summary of Initial Screening Results
| Cell Line/Assay | Compound IC50 / EC50 (µM) | Positive Control |
| U937 (Lymphoma) | To be determined | Mitomycin C[1] |
| MCF-7 (Breast Cancer) | To be determined | Doxorubicin |
| A549 (Lung Cancer) | To be determined | Cisplatin |
| LPS-stimulated RAW 264.7 | To be determined | Dexamethasone |
Direct Target Engagement and Enzymatic Inhibition Assays
Once promising biological activity is confirmed, the next crucial step is to demonstrate direct binding to and modulation of the hypothesized protein targets.
Experimental Protocol 3: Kinase Inhibition Profiling
-
Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers assays for a large panel of kinases.
-
Submit N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide for screening at a fixed concentration (e.g., 10 µM).
-
For any "hits" (kinases showing significant inhibition), perform follow-up dose-response assays to determine the IC50 value.
-
-
Causality: This unbiased screen can identify both expected and unexpected kinase targets, providing a direct link between the compound and a specific molecular target.
Experimental Protocol 4: Carbonic Anhydrase Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of cancer-associated carbonic anhydrase isoforms.
-
Methodology:
-
Use a commercially available carbonic anhydrase assay kit that measures the esterase activity of purified recombinant human CA II, CA IX, and CA XII.
-
Perform the assay in the presence of varying concentrations of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
-
Use Acetazolamide as a positive control.[7]
-
Calculate the IC50 values for each isoform.
-
-
Causality: This experiment directly tests the hypothesis that the sulfonamide moiety contributes to the compound's activity through CA inhibition.
Visualization 1: Hypothetical Kinase Inhibition Pathway
Caption: Potential inhibition of the EGFR signaling pathway.
Cellular Target Validation and Mechanism of Action Studies
Demonstrating target engagement within a cellular context is essential to confirm that the observed biological effects are indeed mediated by the identified target.
Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to a target protein in intact cells.
-
Methodology:
-
Treat intact cells with N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
-
Causality: Ligand binding stabilizes the target protein, leading to a higher melting temperature. A shift in the melting curve in the presence of the compound provides strong evidence of target engagement in a physiological context.
Experimental Protocol 6: Target Knockdown or Overexpression
-
Objective: To establish a causal link between the target and the observed cellular phenotype.
-
Methodology:
-
Knockdown: Use siRNA or shRNA to reduce the expression of the putative target protein in a relevant cell line.
-
Overexpression: Transfect cells with a plasmid encoding the target protein.
-
Perform the cell viability or anti-inflammatory assay and assess whether the sensitivity to N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is altered.
-
-
Causality: If knocking down the target reduces the compound's efficacy, it strongly supports that the compound acts through this target. Conversely, overexpression might enhance sensitivity.
Visualization 2: Target Validation Workflow
Caption: A workflow for identifying and validating therapeutic targets.
Future Directions and Preclinical Development
Once a primary target is validated, the subsequent steps will involve lead optimization to improve potency and selectivity, as well as comprehensive preclinical evaluation. This will include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide to understand the chemical features crucial for its activity.
-
ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic effect of the compound in relevant animal models of cancer or inflammatory diseases.
Conclusion
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide stands as a compound with significant therapeutic promise, rooted in the established pharmacological activities of its constituent pyrazole and sulfonamide moieties. The initial evidence of its antiproliferative effects provides a strong impetus for a thorough investigation into its mechanism of action. The systematic, multi-faceted approach outlined in this guide, from broad in silico and phenotypic screening to specific biochemical and cellular target validation, provides a robust framework for elucidating its therapeutic targets. By adhering to a logical and evidence-based workflow, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this and other novel chemical entities.
References
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Al-Hourani, B. J., Al-Adhami, M. A., Al-Shar'i, N. A., Odeh, A. K., & Samet, Y. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26245. [Link]
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Ansari, A., Ali, A., & Asif, M. (2017). Current status of pyrazole and its biological activities. Journal of Chemistry, 2017, 1-19. [Link]
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Rowley, J. M., & Vander Wal, M. N. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Journal of the Iranian Chemical Society, 1-16. [Link]
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Ismail, A. H., Abdula, A. M., Mohammed, M. T., & Al-Bayati, R. I. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]
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Al-Hourani, B. J., Al-Adhami, M. A., Al-Shar'i, N. A., Odeh, A. K., & Samet, Y. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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Ismail, A. H., Abdula, A. M., Mohammed, M. T., & Al-Bayati, R. I. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. ResearchGate. [Link]
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Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., ... & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19353-19363. [Link]
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Al-Masoudi, N. A., Al-Salihi, A. A., & Al-Shammari, A. M. (2022). Novel 1, 3, 5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC advances, 12(11), 6649-6663. [Link]
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ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. Retrieved from [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
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Kumar, A., Kumar, R., Sharma, S., & Singh, U. P. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS omega. [Link]
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Słoczyńska, K., Pytka, K., & Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 149, 108076. [Link]
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A Comprehensive Technical Guide to N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides an in-depth exploration of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide, a novel compound of interest within the broader class of pyrazole-sulfonamides. While a dedicated PubChem entry for this specific molecule is not yet available, this document leverages established synthetic methodologies and biological data from closely related analogues to present a comprehensive technical overview for researchers, chemists, and professionals in drug development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] The sulfonamide functional group is also a cornerstone of medicinal chemistry. The strategic combination of these two moieties in the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide core suggests a significant potential for novel therapeutic applications, particularly in oncology, where related compounds have shown promising antiproliferative effects.[2][3][4]
This document will detail a robust, literature-derived synthetic pathway, outline expected physicochemical and spectroscopic characteristics, and propose a workflow for evaluating the biological activity of the title compound, thereby providing a foundational resource for its future investigation and development.
Chemical Identity and Predicted Properties
While experimental data for N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is not yet publicly catalogued, its fundamental properties can be calculated based on its structure. These predictions are vital for guiding experimental design, including solvent selection for synthesis and assays, and for preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃N₃O₂S |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide |
| Canonical SMILES | CS(=O)(=O)NC1=C(C)NN(C)C1=C |
| InChI Key | InChI=1S/C7H13N3O2S/c1-5-7(9(3)8-6(5)2)13(11,12)10-4/h1-4H3 |
Properties are calculated based on the chemical structure.
Proposed Synthetic Pathway
The synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide can be logically approached in a two-step sequence starting from the commercially available 1,3,5-trimethyl-1H-pyrazole. This pathway involves the formation of a key sulfonyl chloride intermediate, followed by amination.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride
This protocol is adapted from a demonstrated procedure for the sulfonylation of substituted pyrazoles.[2] The rationale for using chlorosulfonic acid is its effectiveness as a sulfonating agent, while the subsequent addition of thionyl chloride is crucial for converting the initially formed sulfonic acid into the more reactive sulfonyl chloride.
Materials:
-
1,3,5-Trimethyl-1H-pyrazole (1.0 eq)
-
Chlorosulfonic acid (5.5 eq)
-
Thionyl chloride (1.3 eq)
-
Chloroform
-
Dichloromethane
-
Ice-cold water
-
Sodium sulfate (anhydrous)
Procedure:
-
Under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cool to 0°C in an ice bath.
-
Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform to the stirred chlorosulfonic acid solution. The slow addition is critical to control the exothermic reaction.
-
After the addition is complete, raise the temperature of the reaction mixture to 60°C and maintain stirring for 10 hours.
-
To the reaction mixture, add thionyl chloride dropwise over 20 minutes at 60°C.
-
Continue stirring at 60°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water to quench the reaction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[2]
Experimental Protocol: Synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
The reaction of a sulfonyl chloride with a primary amine is a standard method for forming sulfonamides.[5] A base, or an excess of the amine, is required to neutralize the hydrochloric acid byproduct.
Materials:
-
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
-
Methanamine (2.0 M solution in THF, 2.2 eq)
-
Triethylamine (optional, if not using excess methanamine)
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.
-
Slowly add the methanamine solution to the stirred mixture. A precipitate of methylamine hydrochloride may form.[6]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting sulfonyl chloride.
-
Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. The following are predicted key signals:
-
¹H NMR: Resonances for the three methyl groups on the pyrazole ring and the N-methyl group are expected. The N-H proton of the sulfonamide will likely appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyrazole ring and the four methyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹) and the asymmetric and symmetric S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively) are anticipated.[3]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
Potential for Biological Activity and Research Applications
The pyrazole-sulfonamide scaffold is of significant interest in medicinal chemistry due to its prevalence in compounds with demonstrated antiproliferative and anticancer activities.[2][4] Derivatives of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been synthesized and tested for their in vitro antiproliferative activity against cell lines such as the U937 human lymphoma cell line.[3][7] These studies provide a strong rationale for investigating N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide as a potential anticancer agent.
Proposed Workflow for Biological Evaluation
A systematic approach is necessary to evaluate the therapeutic potential of this novel compound. The following workflow outlines a standard screening cascade.
Caption: A typical workflow for preclinical drug discovery.
The initial step involves primary screening using assays like the CellTiter-Glo® Luminescent Cell Viability Assay to measure the compound's effect on the proliferation of various cancer cell lines.[3][7] Compounds showing significant activity would then be subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀). Further investigation into the mechanism of action, followed by in vivo studies, would be warranted for promising candidates.
Conclusion
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide represents an unexplored but highly promising molecule within the pharmacologically relevant class of pyrazole-sulfonamides. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and biological evaluation. By leveraging established chemical principles and drawing parallels from closely related, biologically active analogues, this document serves as a valuable resource for researchers aiming to explore the therapeutic potential of this novel chemical entity. The outlined protocols and workflows are designed to be self-validating, ensuring a high degree of scientific integrity and providing a solid foundation for future drug discovery efforts centered on this promising scaffold.
References
-
Maddili, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Available at: [Link]
-
Maddili, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Available at: [Link]
-
Samet, A., et al. (2019). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
-
Al-Soud, Y. A., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
El-Sayed, M. A.-A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. Available at: [Link]
-
Saya's World of Chemistry. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. PubMed. Available at: [Link]
-
Beaver, M. G., et al. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Available at: [Link]
-
Clegg, W., et al. (2007). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Maddili, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]
-
Karrouchi, K., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
Sources
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the biological activity of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide in cancer cell lines is not publicly available. The following application notes and protocols are based on the established activities of structurally similar pyrazole and sulfonamide derivatives and provide a comprehensive framework for the initial investigation of this compound's potential as an anti-cancer agent.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] In oncology, pyrazole derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.[1][2] These compounds are known to target a variety of key signaling pathways implicated in tumorigenesis, including those involving receptor tyrosine kinases (e.g., EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and mediators of apoptosis like the Bcl-2 family of proteins.[1] The addition of a sulfonamide moiety can further enhance the anti-cancer properties of the pyrazole core, as this functional group is present in several established anti-inflammatory and anti-cancer drugs.[3][4]
Given its structure, N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is a promising candidate for investigation as a novel anti-cancer agent. This guide provides a detailed roadmap for its initial characterization in cancer cell lines, focusing on establishing its cytotoxic effects, elucidating its mechanism of action, and identifying potential molecular targets.
Hypothesized Mechanism of Action
Based on the known activities of related pyrazole derivatives, N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide may exert its anti-cancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many pyrazole-containing compounds have been shown to induce programmed cell death in cancer cells.[2] This can occur through the intrinsic pathway, involving mitochondrial dysfunction and the activation of caspases, or the extrinsic pathway, mediated by death receptors on the cell surface.
-
Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or S phase) and preventing their proliferation.
-
Inhibition of Pro-Survival Signaling: Pyrazole derivatives have been reported to inhibit key signaling pathways that promote cancer cell survival and growth, such as the PI3K/Akt and MAPK/ERK pathways.[1][5]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway targeted by the compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
Cell Line Selection and Culture
The choice of cancer cell line is critical and should ideally be guided by any preliminary data or hypotheses about the compound's target. In the absence of such information, a panel of cell lines representing different cancer types (e.g., leukemia, breast, lung, colon) is recommended. The U937 cell line, a human histiocytic lymphoma cell line, is a suitable starting point as it is a well-characterized model for studying monocyte and macrophage biology and has been used to evaluate other pyrazole derivatives.[6][7][8]
Protocol for Culturing U937 Cells:
-
Medium Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[9]
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw a cryovial of U937 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100 x g for 5 minutes to pellet the cells.[6]
-
Gently resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 culture flask.
-
-
Cell Maintenance:
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] This assay is crucial for determining the cytotoxic potential of the compound and for calculating its half-maximal inhibitory concentration (IC50).
Protocol for MTT Assay:
-
Cell Seeding:
-
Harvest U937 cells in the exponential growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete growth medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] It is a definitive method for determining if the observed cytotoxicity is due to the induction of apoptosis.
Protocol for Annexin V/PI Staining:
-
Cell Seeding and Treatment:
-
Seed U937 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a cell lysate and can provide insights into the molecular mechanism of action of the compound.[15] Based on the hypothesized mechanism, key proteins to investigate would include those involved in the PI3K/Akt pathway (e.g., phospho-Akt, total Akt) and apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3).
Protocol for Western Blotting:
-
Protein Extraction:
-
Treat U937 cells with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Caption: General experimental workflow for compound evaluation.
Data Interpretation and Next Steps
The data generated from these initial experiments will provide a foundational understanding of the anti-cancer potential of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
-
Cell Viability Data: A low IC50 value across multiple cell lines would indicate potent cytotoxic activity.
-
Apoptosis Data: A significant increase in the Annexin V-positive cell population would confirm that the compound induces apoptosis.
-
Western Blot Data: Changes in the levels of key signaling proteins (e.g., a decrease in phospho-Akt and Bcl-2, and an increase in cleaved Caspase-3) will help to elucidate the molecular mechanism of action.
Positive results from this initial screening would warrant further investigation, including:
-
Screening against a broader panel of cancer cell lines.
-
In vivo studies in animal models of cancer.
-
Target identification and validation studies.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
References
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U937. Culture Collections [culturecollections.org.uk]
- 7. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 8. Generation and characterization of U937-TR: a platform cell line for inducible gene expression in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcrj.org.br [bcrj.org.br]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 15. blog.championsoncology.com [blog.championsoncology.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for the Comprehensive Characterization of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
Introduction
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is a substituted pyrazole derivative containing a sulfonamide moiety. The pyrazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The sulfonamide group is also a well-established pharmacophore. Consequently, the robust and unambiguous characterization of this molecule is a critical prerequisite for its advancement in research and development, particularly within the pharmaceutical industry. This document provides a comprehensive guide to the analytical methodologies required for the structural elucidation and purity assessment of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, ensuring scientific rigor and regulatory compliance.[4]
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the selection of each analytical technique. The multifaceted approach described herein ensures a holistic understanding of the molecule's identity, purity, and properties.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is paramount for interpreting analytical data.
Structure:
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol
A summary of expected physicochemical properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
| Property | Predicted Value | Significance in Analysis |
| Molecular Weight | 203.26 | Crucial for Mass Spectrometry interpretation. |
| pKa (Sulfonamide NH) | ~ 8-10 | Influences choice of pH in HPLC mobile phases and solubility. |
| LogP | ~ 1.5 - 2.5 | Indicates moderate lipophilicity, guiding selection of HPLC column and mobile phase. |
| UV λmax | ~ 220-240 nm | Informs the selection of an appropriate wavelength for UV detection in HPLC. |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide. The relationship between these techniques in a typical characterization workflow is illustrated below.
Figure 1: Integrated workflow for the characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds. A suite of NMR experiments is recommended for the complete assignment of all proton and carbon signals.
Rationale
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR & DEPT: Reveals the number of different types of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.[5]
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which is crucial for unambiguously assigning the substitution pattern on the pyrazole ring.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
Table 2: Predicted NMR Chemical Shifts (in ppm) in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N1-CH₃ | ~ 3.7 | ~ 35 | C3, C5 |
| C3-CH₃ | ~ 2.4 | ~ 12 | C3, C4, C5 |
| C5-CH₃ | ~ 2.3 | ~ 10 | C4, C5, N1-CH₃ |
| S-CH₃ | ~ 2.9 | ~ 40 | S=O |
| NH | ~ 5.0 (broad) | - | S-CH₃ |
| C3 | - | ~ 148 | N1-CH₃, C3-CH₃, C5-CH₃ |
| C4 | - | ~ 115 | N1-CH₃, C3-CH₃, C5-CH₃ |
| C5 | - | ~ 138 | N1-CH₃, C3-CH₃, C5-CH₃ |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Perform a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish H-H correlations.
-
Acquire an HSQC spectrum to identify C-H single-bond correlations.
-
Acquire an HMBC spectrum to identify long-range H-C correlations (2-3 bonds).
-
-
Data Analysis: Use the combination of 1D and 2D NMR data to assign all proton and carbon signals, confirming the structure of the molecule.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale
-
Electron Impact (EI) or Electrospray Ionization (ESI): These are common ionization techniques for small molecules. ESI is generally softer and will likely yield the protonated molecular ion [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography (Optional but Recommended):
-
Inject the sample onto a C18 HPLC column.
-
Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure the sample is free of non-volatile salts before entering the mass spectrometer.
-
-
Mass Spectrometry Acquisition:
-
Acquire data in positive ion mode.
-
Observe the protonated molecular ion [M+H]⁺ at m/z 204.08.
-
For HRMS, the expected exact mass for [C₇H₁₄N₃O₂S]⁺ is 204.0805.
-
-
Fragmentation Analysis (MS/MS):
-
Isolate the parent ion (m/z 204.08) and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to further confirm the structure. Expected fragments include loss of the methanesulfonyl group.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and for identifying and quantifying any impurities.[6]
Rationale
-
Reversed-Phase HPLC: Due to the molecule's moderate lipophilicity, a reversed-phase method using a C18 stationary phase is appropriate.
-
UV/Diode-Array Detection (DAD): The pyrazole ring contains a chromophore, allowing for detection by UV absorbance. A DAD detector can provide spectral information, which is useful for peak purity analysis.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%).
-
Increase the percentage of Mobile Phase B over time (e.g., to 90% over 20 minutes) to elute the compound and any potential impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of ~0.5 mg/mL.
-
Data Analysis:
-
Integrate the peak corresponding to the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Figure 2: A simplified workflow for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[7][8]
Rationale
FTIR is an excellent tool for confirming the presence of key functional groups such as the sulfonamide (S=O and N-H stretches) and the C=N and C=C bonds within the pyrazole ring.
Expected FTIR Absorptions
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3200 | N-H | Stretch |
| 3000 - 2850 | C-H (alkyl) | Stretch |
| 1600 - 1500 | C=N, C=C (pyrazole ring) | Stretch |
| 1350 - 1300 | S=O | Asymmetric Stretch |
| 1170 - 1140 | S=O | Symmetric Stretch |
Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.
Rationale
This technique provides a fundamental confirmation of the empirical and molecular formula of the synthesized compound. The experimentally determined percentages should be in close agreement with the theoretical values.
Theoretical vs. Expected Experimental Values
Table 4: Elemental Composition of C₇H₁₃N₃O₂S
| Element | Theoretical Percentage | Expected Experimental Range |
| Carbon (C) | 41.36% | 41.36 ± 0.4% |
| Hydrogen (H) | 6.45% | 6.45 ± 0.4% |
| Nitrogen (N) | 20.67% | 20.67 ± 0.4% |
| Sulfur (S) | 15.78% | 15.78 ± 0.4% |
Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Instrumentation: A CHNS elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Analysis: The instrument's software calculates the percentage of each element. Compare the experimental results to the theoretical values. The results should be within ±0.4% of the theoretical values to be considered a good match.
Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide. The synergistic use of NMR, MS, HPLC, FTIR, and Elemental Analysis ensures the unambiguous confirmation of the molecule's structure, purity, and elemental composition. Adherence to these protocols will generate a high-quality data package suitable for research, publication, and regulatory submissions, thereby upholding the principles of scientific integrity and trustworthiness.
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Molecules, 17(9), 10896-10911. [Link]
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Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
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de Oliveira, M. C. C., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 69-73. [Link]
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El-Didamony, A. M., & Abo-El-Maali, N. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry, 2019, 8540194. [Link]
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Gao, F., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35894-35905. [Link]
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mzCloud. (2017). N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea. Retrieved from [Link]
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Sharma, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1333-1345. [Link]
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Mohan, S., & Ilangovan, A. (2008). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics, 46(8), 555-560. [Link]
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Sharma, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Vega, A. J., & Frydman, L. (2002). Variable-Field Study of 13C,35,37Cl Residual Dipolar Coupling in the 13C CPMAS NMR Spectra of Pyrazole Derivatives. The Journal of Physical Chemistry A, 106(43), 10255-10263. [Link]
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Kumar, V., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1763. [Link]
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SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Arslan, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202500257. [Link]
-
Thomas, K. R. J., et al. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2009(4), M626. [Link]
-
Limbach, H.-H., et al. (2004). Dynamic NMR study of the mechanisms of double, triple, and quadruple proton and deuteron transfer in cyclic hydrogen bonded solids of pyrazole derivatives. Magnetic Resonance in Chemistry, 42(S1), S126-S136. [Link]
- Google Patents. (n.d.). US10544107B2 - Process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide and novel polymorphs thereof.
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ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
Patel, R. V., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF. Retrieved from [Link]
-
Al-Jbouri, N. A. A., & Al-Masoudi, W. A. M. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry, Section A, 7(3), 234-247. [Link]
-
Solvias. (n.d.). Small Molecule Pharmaceutical Characterization. Retrieved from [Link]
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Deshmukh, M. B., et al. (2004). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-II). Oriental Journal of Chemistry, 20(2), 335-338. [Link]
-
Sharma, J., & Kaushal, R. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Advances. [Link]
-
Figshare. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
Cerdán, S. M., & de la Torre, M. C. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1017-1044. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]
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Application Notes and Protocols: N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide for Studying Signal Transduction Pathways
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide in the investigation of cellular signal transduction pathways. Drawing upon the well-established role of the pyrazole scaffold as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors, this document outlines the compound's potential mechanism of action and offers detailed protocols for its characterization.[1][2] The guide is designed to be a self-validating system, enabling researchers to systematically evaluate the compound's efficacy and selectivity as a modulator of key signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways.
Introduction: The Pyrazole Scaffold as a Foundation for Kinase Inhibition
The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.[3] This scaffold is of significant interest in drug discovery due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] A substantial body of research has highlighted the utility of pyrazole derivatives as potent inhibitors of protein kinases.[2][5][6][7] Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, through the phosphorylation of specific protein substrates.[8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][6]
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide belongs to this promising class of compounds. Its structural features, specifically the substituted pyrazole core, suggest a high probability of interaction with the ATP-binding pocket of various kinases, thereby functioning as an ATP-competitive inhibitor.[5] This application note will guide the user through a logical workflow to investigate this hypothesis, from initial cell-based assays to more specific biochemical analyses.
Compound Profile: N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
| Property | Value | Source |
| IUPAC Name | N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide | - |
| Molecular Formula | C7H13N3O2S | PubChem |
| Molecular Weight | 203.26 g/mol | PubChem |
| Canonical SMILES | CN1N=C(C(=C1C)NS(=O)(=O)C)C | PubChem |
| Physical State | Solid (predicted) | - |
| Solubility | Soluble in DMSO, Ethanol (predicted) | - |
Note: Some properties are predicted based on the chemical structure and data for similar compounds.
Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.[9][10][11][12] Handle in a well-ventilated area or under a chemical fume hood.[9] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Proposed Mechanism of Action and Investigational Workflow
Based on the prevalence of pyrazole-containing compounds as kinase inhibitors, we propose that N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide functions by inhibiting one or more protein kinases within critical signaling pathways. The sulfonamide group may also contribute to the binding affinity and selectivity of the compound.[13]
The following workflow is designed to systematically test this hypothesis and characterize the compound's biological activity.
Figure 1. A logical workflow for the characterization of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
Experimental Protocols
Part 1: Cellular Phenotype Assessment - Cell Viability Assay
Objective: To determine the effect of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide on the viability and proliferation of a selected cancer cell line (e.g., U937, a human lymphoma cell line, which has been used to test similar compounds) and to calculate the half-maximal inhibitory concentration (IC50).[3]
Principle: Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[3]
Materials:
-
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
-
U937 cells (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture U937 cells to 70-80% confluency.
-
Harvest and count the cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of the diluted compound to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).[3]
-
Part 2: Pathway Activity Analysis - Western Blot for Phosphorylated Kinases
Objective: To investigate the effect of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide on the phosphorylation status of key proteins in major signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[14]
Principle: Western blotting uses antibodies to detect specific proteins in a sample.[15] By using antibodies that specifically recognize the phosphorylated forms of proteins like ERK and AKT, we can assess the activity of their respective signaling pathways.[14][15] A decrease in the phosphorylation of these proteins upon treatment with the compound would suggest an inhibitory effect on the upstream kinases.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide at its IC50 and 2x IC50 concentrations for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against the total forms of the proteins (e.g., total ERK, total AKT) and a loading control (e.g., GAPDH).[14]
-
Figure 2. A simplified diagram of the MAPK/ERK signaling pathway, a potential target for N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
Part 3: Direct Target Identification - In Vitro Kinase Assay
Objective: To determine if N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide directly inhibits the activity of specific kinases identified as potential targets from the Western blot analysis.
Principle: An in vitro kinase assay measures the enzymatic activity of a purified kinase in the presence of a substrate and ATP.[16] The effect of an inhibitor is determined by measuring the reduction in substrate phosphorylation.
Materials:
-
Recombinant active kinase (e.g., MEK1, AKT1)
-
Specific kinase substrate (e.g., inactive ERK2 for MEK1)
-
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
-
Kinase reaction buffer
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Assay Setup:
-
Prepare a serial dilution of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide in kinase buffer.
-
In a 96-well or 384-well plate, add the kinase, its specific substrate, and the diluted compound.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[16]
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This guide provides a structured approach for the initial characterization of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide as a potential modulator of signal transduction pathways. The protocols outlined here will enable researchers to assess its cytotoxic effects, identify the signaling pathways it perturbs, and begin to pinpoint its direct molecular targets. Successful identification of a specific kinase target would pave the way for further studies, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The pyrazole scaffold holds immense promise, and a systematic investigation of compounds like N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is a critical step in the development of novel targeted therapies.
References
- EvitaChem. (n.d.). 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide.
-
Lozano, V., et al. (2012). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]
-
Ciulla, M. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5396. [Link]
-
Akiu, M., et al. (2021). Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[17][18][19]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition. Bioorganic & Medicinal Chemistry Letters, 40, 128048. [Link]
-
Saeed, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData, 8(1). [Link]
-
Wikipedia. (2024). Signal transduction. [Link]
-
Hollingsworth, J. V., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Lom, B. (2003). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 273A(2), 654-668. [Link]
-
Ramkumar, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315-26325. [Link]
-
Hansen, M. H., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 12(7), 1162-1170. [Link]
-
PubChem. (n.d.). 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. Retrieved from [Link]
-
Yurttaş, L., & Demir, B. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(12), 1279. [Link]
-
Bawa, S., & Kumar, S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Research, 73(10), 555-565. [Link]
-
Neogen. (2025). LESS Medium Safety Data Sheet. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140. [Link]
Sources
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- 19. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. The following sections are structured to provide immediate, actionable solutions to problems you may encounter in the lab.
Synthesis Overview & Core Principles
The synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is fundamentally a nucleophilic substitution reaction. The primary amino group of 4-amino-1,3,5-trimethyl-1H-pyrazole acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction forms the desired sulfonamide bond and liberates hydrochloric acid (HCl) as a byproduct. The efficiency of this process is highly dependent on the effective management of reaction parameters to favor the desired product formation over potential side reactions.
The general synthetic approach involves the reaction of 4-amino-1,3,5-trimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a suitable base and solvent.[1]
Caption: General reaction scheme for methanesulfonylation.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a troubleshooting guide to directly address experimental challenges.
Problem 1: Low or No Product Formation
You've run the reaction, but TLC analysis (or LC-MS) shows mostly unreacted starting material and no desired product spot.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inactive Methanesulfonyl Chloride | Methanesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it to inactive methanesulfonic acid. An opened bottle that has been stored for a long time may be compromised. | Validation: Check the pungent, sharp odor. If diminished, it may be hydrolyzed. Solution: Use a freshly opened bottle or distill the methanesulfonyl chloride under reduced pressure before use. Store it under an inert atmosphere (N₂ or Ar) and use a syringe with a septum for dispensing. |
| Insufficiently Basic Conditions | The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will stall. | Validation: Check the reaction mixture's pH with a wetted strip of pH paper (if appropriate for your solvent system). It should be basic. Solution: Ensure at least 1.1-1.5 equivalents of base are used. Consider switching to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of pyridine.[2] |
| Low Reactivity of Starting Amine | While generally nucleophilic, the pyrazole amine's reactivity can be influenced by solvent effects. | Validation: This is less likely to be the primary issue but can be a contributing factor. Solution: Ensure the starting material is fully dissolved. A more polar aprotic solvent like acetonitrile or THF might improve solubility and reactivity compared to less polar options like dichloromethane (DCM). |
| Incorrect Reagent Addition Order | Adding the amine to the methanesulfonyl chloride can create localized high concentrations of the electrophile, leading to side reactions. | Validation: Review your experimental procedure. Solution: The standard and recommended procedure is the slow, dropwise addition of methanesulfonyl chloride to a cooled (0 °C) solution of the amine and the base in the solvent. This maintains a low concentration of the electrophile. |
Problem 2: Multiple Spots on TLC / Impure Product
The reaction appears to have worked, but your crude product shows significant impurities that are difficult to separate.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Bis-sulfonylation of the Amine | If the initial product (primary sulfonamide) is deprotonated by excess strong base, the resulting anion can react with another molecule of methanesulfonyl chloride to form a di-sulfonated impurity (N,N-bis(methylsulfonyl)amine). | Validation: This impurity will be significantly less polar than the desired product on TLC. LC-MS analysis will show a mass corresponding to [M + 78]. Solution: Avoid using an excessive amount of a very strong base (e.g., >2 equivalents of n-BuLi or NaH). Stick to tertiary amine bases. Add the methanesulfonyl chloride slowly at 0 °C to prevent its concentration from becoming too high. Use precisely 1.0-1.05 equivalents of the sulfonyl chloride. |
| Hydrolysis of Product/Reagent | If water is present in the reaction (from wet solvent, glassware, or reagents), it can hydrolyze the methanesulfonyl chloride to methanesulfonic acid and potentially hydrolyze the product under harsh workup conditions. | Validation: The presence of methanesulfonic acid can complicate the workup. Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. During workup, use a mild aqueous wash (e.g., saturated NaHCO₃ solution) to neutralize acids rather than strong bases. |
| Reaction Temperature Too High | The reaction is exothermic. Running it at room temperature or higher without cooling can accelerate side reactions and decomposition. | Validation: Did the reaction flask become noticeably warm during the addition of the sulfonyl chloride? Solution: Maintain the reaction temperature at 0 °C during the addition of methanesulfonyl chloride and let it slowly warm to room temperature while monitoring by TLC.[2] Studies on sulfonamide stability show that temperature can significantly impact degradation pathways.[3] |
Optimized Experimental Protocol
This protocol is a robust starting point based on established methods for sulfonamide synthesis.[1][2]
Materials:
-
Methanesulfonyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-amino-1,3,5-trimethyl-1H-pyrazole (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-4 hours).
-
Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction and neutralize excess acid.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure product.[1]
Caption: Step-by-step experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction?
-
Tertiary amine bases are ideal. Triethylamine (TEA) is a cost-effective and common choice. Diisopropylethylamine (DIPEA), being more sterically hindered, can sometimes offer better results by further minimizing side reactions. Pyridine can also be used as both a base and a solvent, but reactions may be slower. Avoid strong, nucleophilic bases like NaOH or KOH in the reaction mixture, as they can aggressively hydrolyze the sulfonyl chloride.
Q2: Can I use a different solvent?
-
Yes. Other aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or 1,4-dioxane are suitable. The choice may depend on the solubility of your starting materials. Avoid protic solvents like methanol or ethanol, as they can react with methanesulfonyl chloride.
Q3: My product is an oil, but it should be a solid. What happened?
-
This is almost always due to residual solvent or impurities. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, it is impure. Purification via column chromatography is strongly recommended. The pure product should be a white to off-white solid.[4]
Q4: How can I improve the purification process?
-
Column Chromatography: Use a solvent system with sufficient polarity difference between your product and impurities. A typical starting point is 20-30% ethyl acetate in hexanes.
-
Recrystallization: If the crude product is reasonably pure (>90%), recrystallization is an excellent method for obtaining highly pure material. Experiment with solvent pairs like ethyl acetate/hexanes, ethanol/water, or isopropanol.
-
Acid-Base Extraction: A patent for purifying pyrazoles suggests that forming acid addition salts can be an effective purification method, where impurities may not precipitate.[6] While this applies to the amine starting material, a similar principle of differential solubility can be explored during workup.
References
-
Kumar, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on sulfonamide antibiotics degradation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides. PMC. Available at: [Link]
-
Who we serve. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. Available at: [Link]
-
ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Publications. Available at: [Link]
-
PubMed. (n.d.). Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Sulfonamide formation from sodium sulfinates and amines. Royal Society of Chemistry. Available at: [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-1,3,5-trimethyl-1H-pyrazol, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrazole Sulfonamide Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole sulfonamide compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex purification challenges encountered during the synthesis of this important class of molecules. Drawing from established protocols and field-proven insights, this resource is designed to help you navigate these challenges effectively, ensuring the integrity and purity of your compounds.
Introduction to Purification Challenges
Pyrazole sulfonamides are a vital scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their synthesis and purification can be fraught with difficulties. The combination of the acidic sulfonamide moiety and the basic pyrazole ring imparts a unique physicochemical profile that can lead to issues with solubility, stability, and chromatographic behavior.[3] Common challenges include the removal of unreacted starting materials and harsh reagents, the separation of structurally similar byproducts, and difficulties in achieving high crystallinity. This guide will systematically address these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face.
Q1: What are the most common impurities I should expect in my crude pyrazole sulfonamide product?
A: Common impurities typically arise from the two main synthetic steps: the sulfonylation of the pyrazole ring and the subsequent coupling with an amine.
-
From Sulfonylation:
-
Unreacted Pyrazole: The starting pyrazole may not be fully consumed.
-
Pyrazole Sulfonic Acid: The intermediate pyrazole sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, especially during aqueous workup.[4] This is often a highly polar impurity that can be difficult to remove.
-
Residual Chlorosulfonic Acid/Thionyl Chloride: If not properly quenched, these corrosive reagents can persist.
-
-
From Amine Coupling:
-
Unreacted Pyrazole Sulfonyl Chloride: Incomplete reaction with the amine.
-
Unreacted Amine: Excess amine used in the coupling reaction is a common impurity.
-
Side-products from the Base: Depending on the base used (e.g., triethylamine, DIPEA), related salts and byproducts can contaminate the product.
-
Q2: My TLC of the crude reaction mixture shows multiple spots close to my product spot. What could they be?
A: Spots in close proximity on a TLC plate suggest compounds with similar polarities. These could be:
-
Regioisomers: If the pyrazole ring has multiple sites for sulfonylation, you may have a mixture of isomers.[4]
-
Structurally Similar Byproducts: Small modifications to your starting materials or side reactions can lead to impurities with very similar structures and polarities to your target compound.
-
Di-sulfonated products: Under harsh conditions, a second sulfonylation might occur.
Careful analysis of your reaction conditions and starting materials can help hypothesize the identity of these spots. Co-spotting with authentic samples of starting materials is a crucial first step in identification.
Q3: Why is my pyrazole sulfonamide "oiling out" during recrystallization instead of forming crystals?
A: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[5][6] This often happens when:
-
The melting point of your compound is lower than the boiling point of the solvent.[7]
-
The solution is supersaturated too quickly.
-
The presence of impurities disrupts the crystal lattice formation.
Strategies to overcome this are discussed in the troubleshooting section below.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Challenge 1: Persistent Impurities after Aqueous Workup
A common issue is the presence of highly polar impurities, such as the corresponding pyrazole sulfonic acid, which can be formed by the hydrolysis of the pyrazole sulfonyl chloride intermediate.
Troubleshooting Flowchart
Caption: Decision tree for removing polar acidic impurities.
Challenge 2: Difficulty with Column Chromatography
Column chromatography is a primary tool for purifying pyrazole sulfonamides, but success depends on the right conditions.[1]
Q: My compound is either stuck on the column or elutes with impurities. How can I optimize my column chromatography?
A: A systematic approach to solvent selection and loading technique is key.
Step-by-Step Protocol for Optimizing Column Chromatography:
-
TLC Analysis for Solvent System Selection:
-
Develop a TLC of your crude material in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for a retention factor (Rf) of 0.2-0.3 for your target compound. This generally provides good separation on a column.
-
If your compound is very polar, consider adding a small amount of methanol to the mobile phase.
-
For basic pyrazole sulfonamides that show tailing on the silica gel (an acidic stationary phase), add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase to improve peak shape.[8]
-
-
Column Packing and Loading:
-
Properly pack your column with silica gel as a slurry in your initial, least polar mobile phase.[9]
-
Dry Loading: This is often superior to wet loading for better resolution.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[4]
-
-
-
Elution:
-
Start with a mobile phase of low polarity and gradually increase the polarity (gradient elution). This will elute the less polar impurities first, followed by your product, leaving the more polar impurities on the column.
-
Collect fractions and monitor them by TLC to identify the pure fractions containing your product.[4]
-
Table 1: Common Solvent Systems for Pyrazole Sulfonamide Chromatography
| Compound Polarity | Recommended Starting Solvent System | Modifier (if needed) |
| Low | Hexane/Ethyl Acetate (9:1) | - |
| Medium | Hexane/Ethyl Acetate (1:1) or DCM/Methanol (98:2) | - |
| High | Dichloromethane/Methanol (9:1) | 0.5% Triethylamine |
| Very High | Ethyl Acetate/Methanol/Ammonia (e.g., 90:10:1) | - |
Challenge 3: Recrystallization Issues - Oiling Out and Poor Crystal Formation
Recrystallization is an excellent technique for obtaining highly pure crystalline material, but it can be challenging.[10]
Q: How can I prevent my compound from oiling out and encourage crystal formation?
A: A methodical approach to solvent selection and cooling rate is crucial.
Step-by-Step Protocol for Successful Recrystallization:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution before cooling. A common combination is ethanol-water or chloroform-hexane.[2]
-
-
Preventing Oiling Out:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to supersaturation and oiling out.[7]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[11]
-
Reduce Supersaturation: If oiling persists, gently warm the solution to redissolve the oil, add a small amount more solvent, and attempt to cool it even more slowly.[7]
-
Troubleshooting Diagram: Recrystallization
Caption: Workflow for troubleshooting recrystallization problems.
References
-
University of Rochester Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]
- K+S AG. (2011). Method for purifying pyrazoles. (WO2011076194A1). Google Patents.
- Park, J. H., et al. (1989). Method for preparing pyrazole sulfonamide derivatives. (KR890001546B1). Google Patents.
- Chiral Technologies Europe. (n.d.). Chiral HPLC User Manual.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Patel, M. R., et al. (2023).
- Al-Sanea, M. M., et al. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
- Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2022). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Lee, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Chemical Engineering & Technology.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Acar, Ç., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
-
University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Chiral Technologies Europe. (n.d.). HPLC manual (for chiral HPLC analysis).
- ResearchGate. (2022). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
- Groh, S. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Carey, J. S., et al. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- Martin, E. G. (1957). Sulfonamide purification process. (US2777844A). Google Patents.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- McPherson, A. (2001). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography.
- ResearchGate. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- ResearchGate. (2019). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.
- Professor Dave Explains. (2023, March 10).
- Kero, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- Van Driest, K., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society.
- ResearchGate. (2014).
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Jobst, K., et al. (2020).
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Wang, Y., et al. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
- Avdeef, A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
- Li, Y., et al. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry.
- Samet, A. M., et al. (2023).
- ResearchGate. (2011). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly?
- ResearchGate. (1987).
-
pyOpenMS. (n.d.). Adduct Detection. Retrieved from [Link]
- ResearchGate. (n.d.). Common types of adducts in LC-MS.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide Dosage for In-Vitro Experiments
Welcome to the technical support guide for N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, detailed protocols, and troubleshooting advice for effectively utilizing this compound in in-vitro settings. Our goal is to empower you to generate reliable, reproducible data by understanding the critical parameters of dosage optimization.
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide and its analogs belong to this versatile class of compounds, which have shown promise in antiproliferative studies.[2] However, harnessing their potential requires meticulous optimization of experimental conditions, as the line between a specific biological effect and off-target cytotoxicity can be narrow. This guide explains the causality behind our recommended protocols, ensuring a robust experimental design.
Frequently Asked Questions (FAQs): Getting Started
This section addresses the most common initial questions regarding the handling and application of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
Q1: What is the primary mechanism of action for this class of compounds?
A1: Pyrazole derivatives exert their biological effects through various mechanisms. Many act as inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs), which disrupts cell cycle regulation.[3] Some pyrazole-based compounds have also been shown to modulate autophagy and interfere with mTORC1 signaling, a central regulator of cell growth and proliferation.[4] For instance, related pyrazole-sulfonamide derivatives have demonstrated potent antiproliferative activity against cancer cell lines like U937.[2] The precise mechanism for your specific cell model should be determined empirically, but these known pathways provide a strong starting point for investigation.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper stock solution preparation is critical for experimental success.
-
Solubility: N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, like many small organic molecules, exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions like water or PBS.[3]
-
Recommendation: We recommend preparing a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Storage: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
Q3: What is a sensible starting concentration range for a preliminary experiment?
A3: The effective concentration is highly cell-line and assay-dependent. Based on published data for similar pyrazole derivatives, a broad range is recommended for initial screening.
-
Antiproliferative/Cytotoxicity Assays: Start with a wide log-based serial dilution, for example, from 100 µM down to 1 nM. Studies on related pyrazole compounds have shown IC₅₀ values ranging from the low micromolar to sub-micromolar range.[5][6][7]
-
Mechanism of Action/Target-based Assays: If you are investigating a specific enzymatic or pathway inhibition, the required concentration may be lower. Refer to literature for related inhibitors to guide your starting range.
Q4: What is the maximum permissible solvent (DMSO) concentration in the final cell culture medium?
A4: This is a critical parameter. High concentrations of DMSO are toxic to cells and can induce unintended biological effects, confounding your results.
-
Causality: DMSO can alter cell membrane permeability, induce cell differentiation, and act as an antioxidant, any of which can interfere with the interpretation of your results.
-
Best Practice: The final concentration of DMSO in your cell culture medium should never exceed 0.5% , and ideally, be kept at or below 0.1% . Ensure that your vehicle control (cells treated with solvent but no compound) has the exact same final DMSO concentration as your highest compound dose.[8]
Core Methodologies: Establishing the Optimal Dose
A systematic approach is required to move from a broad concentration range to a refined, optimal dose for your specific in-vitro model. The following workflow and protocols are designed to achieve this efficiently.
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining the optimal in-vitro dosage.
Protocol 1: Determining the IC₅₀ with a Cell Viability Assay (MTT/CellTiter-Glo)
This protocol establishes the concentration at which the compound inhibits 50% of a biological process, such as cell proliferation. The MTT assay is a classic colorimetric method, while the CellTiter-Glo® Luminescent Cell Viability Assay is a more sensitive, luciferase-based method.[2][9]
Principle: Viable cells with active metabolism reduce a substrate (MTT or luciferin) into a measurable product (formazan dye or light, respectively). A decrease in signal correlates with reduced cell viability or proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (typically 18-24 hours).
-
Compound Preparation: Prepare a 2X working concentration plate by performing serial dilutions of your compound in fresh culture medium. For example, if your final desired concentrations are 0.1, 1, 10, and 100 µM, your 2X plate should contain 0.2, 2, 20, and 200 µM. Remember to include a vehicle control (medium with DMSO only) and a "no cells" control (medium only, for background).
-
Cell Treatment: Carefully remove the old medium from the cell plate and add an equal volume of the 2X compound solutions to the corresponding wells. This brings the final concentration to 1X.[9]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Development:
-
For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Afterwards, remove the medium and dissolve the resulting formazan crystals in 100-150 µL of DMSO.[9][10]
-
For CellTiter-Glo®: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent in a volume equal to the culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.[10]
-
CellTiter-Glo®: Measure luminescence using a plate-reading luminometer.
-
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the normalized response versus the log of the compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.[11]
Protocol 2: Assessing Cytotoxicity with an LDH Release Assay
It's crucial to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (direct cell killing). An LDH assay measures cytotoxicity.
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[12]
Step-by-Step Methodology:
-
Experimental Setup: Treat cells with the compound exactly as described in Protocol 1 (Steps 1-4).
-
Sample Collection: At the end of the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (usually ~490 nm) using a microplate reader.
-
Analysis: Use a positive control for maximum LDH release (cells treated with a lysis buffer) to determine the 100% cytotoxicity level. Calculate the percentage of cytotoxicity for each compound concentration relative to this maximum.
Troubleshooting Guide
Even with robust protocols, unexpected results can occur. This guide provides a logical framework for diagnosing and solving common issues.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common in-vitro assay issues.
Quantitative Data Summary
The following table provides general guidelines for concentrations. The exact values must be determined empirically for your system.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Primary Stock Concentration | 10 - 50 mM in 100% DMSO | Maximizes solubility and minimizes the volume of DMSO added to media. |
| Final DMSO Concentration | ≤ 0.1% (0.5% absolute max) | High DMSO levels are toxic and can cause non-specific effects.[8] |
| Preliminary Dose Range | 1 nM to 100 µM (log scale) | Covers a wide range to capture potential IC₅₀ values for novel compounds. |
| Definitive Dose Range | 8-12 points centered around the estimated IC₅₀ | Provides sufficient data points for accurate non-linear regression curve fitting.[13] |
| Cell Seeding Density | Varies (e.g., 5,000-10,000 cells/well) | Must be optimized to ensure cells are in the exponential growth phase during the assay. |
| Incubation Time | 24 - 72 hours | Should be long enough to observe an effect but short enough to avoid nutrient depletion or cell overgrowth in controls.[9][10] |
References
- EvitaChem. (n.d.). 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide.
-
Vinaya, et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. National Center for Biotechnology Information. Retrieved from [Link]
- Hassan, A. S., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed.
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
- Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology.
-
Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, X., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved from [Link]
- Hassan, A. S., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed.
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-response curves of all tested compounds in cytotoxicity assay. Retrieved from [Link]
-
Alduais, Y., et al. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, H., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed.
-
ResearchGate. (n.d.). Dose-response curves of all tested compounds in cytotoxicity assay. Retrieved from [Link]
- Zhang, H., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed.
- Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology.
-
Wang, X., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved from [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide (EVT-3057935) | 2034584-22-8 [evitachem.com]
- 4. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
troubleshooting N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide instability in solution
Welcome to the technical support center for N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for instability issues encountered in solution. By understanding the underlying chemical principles of this molecule, you can proactively mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of my aqueous buffer. What is the likely cause?
A1: Precipitation is often due to solubility limits being exceeded. The solubility of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, like many sulfonamides, can be significantly influenced by the pH of the solution. Consider adjusting the pH to a more neutral or slightly alkaline range, as sulfonamides are generally more soluble in these conditions.[1][2] Also, verify the concentration of your stock solution and the final concentration in the aqueous buffer to ensure you are not working above its saturation point. For initial solubilization, using a small amount of an organic co-solvent like DMSO is common before dilution into an aqueous medium.[3]
Q2: I'm observing a gradual loss of my compound's activity over a few hours at room temperature. What could be happening?
A2: Gradual loss of activity suggests chemical degradation. The two primary moieties of your compound, the pyrazole ring and the sulfonamide group, can be susceptible to hydrolysis, particularly under acidic conditions.[1][4] If your buffer system is acidic, this is a likely cause. Additionally, exposure to light can sometimes contribute to the degradation of heterocyclic compounds.
Q3: What are the ideal storage conditions for solutions of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide?
A3: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. If possible, prepare fresh solutions for each experiment. If you need to store stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Given the pH sensitivity of sulfonamides, ensure your storage buffer is at a neutral to slightly alkaline pH.[2]
Q4: Can I heat my solution to aid in dissolution?
A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal degradation can occur, and the specific thermal stability of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is not well-documented.[1] If you must heat the solution, do so minimally and monitor for any signs of color change, which could indicate degradation.
In-Depth Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic Buffers
You notice a significant decrease in the concentration of your compound within a short period when using an acidic buffer (e.g., pH 4-6).
Root Cause Analysis:
The sulfonamide linkage is known to be susceptible to acid-catalyzed hydrolysis.[1] Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the S-N bond. While the pyrazole ring itself is relatively stable, strong acidic conditions can also promote its degradation.[5]
Troubleshooting Workflow:
Caption: Workflow for addressing rapid degradation in acidic media.
Detailed Steps:
-
Confirm pH-Dependent Degradation:
-
Take an aliquot of your solution and neutralize it with a suitable base (e.g., dilute NaOH or a neutral buffer).
-
Immediately analyze the neutralized sample using a suitable analytical method (e.g., HPLC-UV, LC-MS). A stabilized concentration post-neutralization strongly suggests acid-catalyzed hydrolysis.
-
-
Buffer System Modification:
-
For your experiments, switch to a buffer system in the neutral to slightly alkaline range (pH 7.0-8.0). Common choices include phosphate-buffered saline (PBS) or HEPES.
-
Be aware that some buffer components can potentially interact with your compound. If issues persist, consider alternative buffer systems.
-
-
Conduct a Forced Degradation Study (Optional but Recommended):
-
To fully characterize the stability profile, perform a forced degradation study. This involves intentionally exposing your compound to a range of stress conditions.
-
Protocol:
-
Prepare solutions of your compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12).
-
Incubate these solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and quantify the remaining compound concentration by HPLC.
-
This will provide a clear picture of the pH-stability profile of your molecule.
-
-
Issue 2: Unexpected Peaks in Analytical Chromatogram
During HPLC or LC-MS analysis, you observe the appearance of new peaks over time, indicating the formation of degradation products.
Root Cause Analysis:
The formation of new peaks points to the degradation of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide. Potential degradation pathways include:
-
Hydrolysis of the Sulfonamide Bond: This would lead to the formation of methanesulfonic acid and 4-amino-1,3,5-trimethyl-1H-pyrazole.
-
Oxidative Degradation: The pyrazole ring or the methyl groups could be susceptible to oxidation, especially in the presence of reactive oxygen species.
-
Photodegradation: Exposure to UV or ambient light can induce degradation of heterocyclic compounds.[4]
Potential Degradation Pathway:
Caption: Plausible degradation pathways for the target molecule.
Troubleshooting and Identification Protocol:
-
Characterize the Degradants:
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to determine their molecular weights. This can help in proposing the structures of the degradation products.
-
Compare the observed masses with the theoretical masses of potential degradation products (e.g., 4-amino-1,3,5-trimethyl-1H-pyrazole).
-
-
Control for Oxidative and Photodegradation:
-
Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Protect your solutions from light at all stages of preparation, storage, and handling by using amber vials or covering containers with aluminum foil.
-
-
Solvent Selection:
-
The choice of solvent can influence stability. While DMSO is a common solvent for stock solutions, ensure it is of high purity (anhydrous) as water content can contribute to hydrolysis over long-term storage.
-
For aqueous experiments, consider the use of antioxidants (with appropriate controls) if oxidation is suspected.
-
Data Summary and Recommended Handling
| Parameter | Recommendation | Rationale |
| pH of Aqueous Solutions | 7.0 - 8.0 | Sulfonamides exhibit greater stability in neutral to alkaline conditions, minimizing acid-catalyzed hydrolysis.[1][2] |
| Solvents for Stock Solutions | Anhydrous DMSO, Ethanol | Minimizes water content to reduce the risk of hydrolysis during storage. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light Exposure | Minimize; use amber vials | Prevents potential photodegradation of the heterocyclic pyrazole ring. |
| Handling | Prepare fresh solutions; aliquot for storage | Avoids repeated freeze-thaw cycles and ensures the use of the compound in its most stable state. |
By understanding the chemical vulnerabilities of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide and implementing these proactive troubleshooting and handling strategies, you can significantly enhance the reliability and reproducibility of your experimental results.
References
-
Wikipedia. Sulfonamide. [Link]
-
PubChem. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. [Link]
-
International Journal of Research in Applied Science and Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
PubChem. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. [Link]
-
National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. [Link]
-
National Center for Biotechnology Information. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
Oakwood Chemical. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]
-
National Center for Biotechnology Information. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
PubMed. Hydrolysis of sulphonamides in aqueous solutions. [Link]
-
ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF. [Link]
-
Royal Society of Chemistry. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
ResearchGate. (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. [Link]
-
PubChem. N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide. [Link]
Sources
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- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide (EVT-3057935) | 2034584-22-8 [evitachem.com]
- 4. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
overcoming resistance to N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide in cell culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for researchers encountering resistance to Vemurafenib (PLX4032), a selective inhibitor of the BRAFV600E kinase. While Vemurafenib shows significant efficacy in BRAFV600E-mutant melanoma cell lines, the development of acquired resistance is a common experimental hurdle, mirroring clinical observations.[1][2] This guide provides a structured approach to understanding, diagnosing, and overcoming Vemurafenib resistance in your cell culture models. We will delve into the underlying molecular mechanisms, provide detailed troubleshooting protocols, and suggest evidence-based strategies to restore sensitivity.
This resource is designed to be a dynamic, question-and-answer-based guide. We will begin with frequently asked questions (FAQs) to address initial observations and then proceed to in-depth troubleshooting guides for more complex resistance scenarios.
Part 1: Frequently Asked Questions (FAQs)
Q1: My BRAFV600E-mutant cell line (e.g., A375, SK-MEL-28) is no longer responding to Vemurafenib. How can I confirm this is acquired resistance?
Answer: The first step is to quantitatively confirm the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value is the hallmark of acquired resistance.[3]
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination to confirm drug resistance.
Expected Outcome: Resistant cell lines can exhibit a 10- to 100-fold increase in their IC50 value compared to their parental counterparts.[3] For example, the IC50 for A375 parental cells might be ~0.1 µM, while a resistant subline could have an IC50 of >5 µM.
Q2: I've confirmed resistance via IC50 shift. What are the most common reasons for this?
Answer: The vast majority of acquired resistance mechanisms to Vemurafenib involve the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, the very pathway the drug is designed to inhibit.[4][5][6] Other bypass tracks, such as the PI3K/AKT pathway, also play a significant role.[7][8]
Common Molecular Mechanisms:
-
MAPK Pathway Reactivation:
-
Bypass Signaling Pathways:
Caption: Major categories of Vemurafenib resistance mechanisms.
Q3: Can I visually identify resistant cells in my culture?
Answer: Yes, often there are morphological changes. Vemurafenib-resistant melanoma cells frequently transition to a more elongated, mesenchymal-like phenotype compared to the more rounded, epithelial-like parental cells.[10] This is often associated with increased motility and invasion.[7]
| Cell Line | Parental Morphology | Resistant Morphology |
| A375 | Cobblestone-like, epithelial | Elongated, spindle-shaped |
| SK-MEL-28 | Polygonal, some dendrites | More polarized, longer |
This table summarizes typical morphological shifts observed in commonly used cell lines.[3][10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating MAPK Pathway Reactivation
If you suspect MAPK pathway reactivation, the key is to assess the phosphorylation status of key downstream effectors, namely MEK and ERK. In sensitive cells, Vemurafenib treatment should lead to a dramatic reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). In resistant cells, p-ERK levels will remain high despite treatment.[11]
Protocol: Western Blot Analysis for MAPK Reactivation
-
Cell Treatment and Lysis:
-
Seed both parental and resistant cells.
-
Treat with DMSO (vehicle control) and a clinically relevant concentration of Vemurafenib (e.g., 1-2 µM) for 2, 6, and 24 hours.[12]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-Actin or GAPDH (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpreting the Results:
| Cell Line | Treatment | Expected p-ERK Level | Implication |
| Parental | Vemurafenib | Strongly Decreased | Sensitive, MAPK pathway inhibited |
| Resistant | Vemurafenib | Maintained or Rebounded | Resistant, MAPK pathway reactivated |
This table provides a guide to interpreting Western blot results.[11]
Guide 2: Exploring Bypass Pathways with Combination Therapy
If MAPK reactivation isn't the full story, or if you want to proactively overcome resistance, exploring combination therapies is the next logical step. The goal is to co-target the bypass mechanism that is allowing the cells to survive.
Strategy: Synergy Assays
A synergy assay, often performed in a checkerboard format, allows you to test the effects of two drugs simultaneously to see if their combined effect is additive, synergistic, or antagonistic.[3][13]
Common Synergistic Combinations with Vemurafenib:
-
MEK Inhibitors (e.g., Trametinib, Selumetinib): This is the most common and clinically relevant combination. It provides a more complete shutdown of the MAPK pathway and can overcome resistance driven by RAF dimerization or upstream activation.[2]
-
PI3K/AKT/mTOR Inhibitors: If you suspect PI3K/AKT pathway activation (e.g., due to PTEN loss), co-treatment with an inhibitor of this pathway can restore sensitivity.[14]
-
RTK Inhibitors (e.g., Linsitinib for IGF-1R): If specific RTKs are upregulated, targeting them directly can be effective.[12]
-
HSP90 Inhibitors (e.g., XL888): HSP90 is a chaperone protein for many kinases, including BRAF and other signaling proteins implicated in resistance. Its inhibition can lead to the degradation of these client proteins and restore Vemurafenib sensitivity.[15]
Protocol: Drug Synergy Assay (Checkerboard Method)
-
Plate Seeding: Seed your resistant cell line in a 96-well or 384-well plate.[13]
-
Drug Preparation: Prepare serial dilutions of Vemurafenib (Drug A) and your combination drug (Drug B).
-
Treatment: Add the drugs to the plate in a matrix format. Each row will have a constant concentration of Drug A and a decreasing concentration of Drug B, and each column will have a constant concentration of Drug B and a decreasing concentration of Drug A.
-
Incubation: Incubate for 72-120 hours.[13]
-
Viability Assessment: Measure cell viability using an appropriate assay.
-
Data Analysis: Calculate synergy scores using a model such as the Bliss Independence or Loewe Additivity model. This will determine if the drug combination is synergistic.
Caption: Experimental workflow for a drug synergy assay.
Part 3: Developing a Resistant Cell Line Model
For researchers who wish to study resistance mechanisms de novo, developing your own resistant cell line is a valuable tool.
Protocol: Generating a Vemurafenib-Resistant Cell Line
This protocol involves the chronic exposure of a sensitive parental cell line to gradually increasing concentrations of Vemurafenib.[3][16]
-
Initial IC50 Determination: Determine the IC50 of the parental cell line for Vemurafenib.
-
Initial Dosing: Culture the parental cells in media containing Vemurafenib at a concentration equal to their IC50.[16]
-
Dose Escalation: When the cells resume a normal growth rate (typically after 2-3 weeks), double the concentration of Vemurafenib.[16]
-
Repeat: Continue this dose-escalation process over several months. It is common to reach a final concentration of 5-10 µM Vemurafenib.[3]
-
Characterization: Once the cells are stably proliferating in a high concentration of Vemurafenib, characterize the new resistant line by:
-
Confirming the new, higher IC50 value.
-
Analyzing signaling pathways via Western blot.
-
Optionally, performing genomic or transcriptomic analysis to identify the specific resistance mechanism.
-
Important Considerations:
-
Patience is Key: This process can take 4-6 months.
-
Maintain a Parental Stock: Always keep a low-passage, untreated parental cell stock frozen down for later comparisons.
-
Clonal Selection: The resulting resistant population will likely be heterogeneous. You may wish to perform single-cell cloning to isolate and study specific resistance mechanisms.
References
-
Tan, B. X., et al. (2021). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. G3: Genes, Genomes, Genetics. [Link]
-
Luebker, S. A., & Koepsell, S. A. (2019). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. [Link]
-
Corcoran, R. B., et al. (2012). EGFR-Mediated Reactivation of MAPK Signaling Contributes to Insensitivity of BRAF-Mutant Colorectal Cancers to RAF Inhibition with Vemurafenib. Cancer Discovery. [Link]
-
Solit, D. B., & Rosen, N. (2014). Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options. Cancer Discovery. [Link]
-
Shi, H., et al. (2012). Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma. Journal of Biological Chemistry. [Link]
-
Akman, L., et al. (2024). Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy. International Journal of Molecular Sciences. [Link]
-
Lito, P., et al. (2012). Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition. Cancer Research. [Link]
-
Luke, J. J., & Hodi, F. S. (2012). Mechanisms of Resistance to Mitogen-Activated Protein Kinase Pathway Inhibition in BRAF-Mutant Melanoma. Journal of Clinical Oncology. [Link]
-
ScienceDaily. (2012). Potential solution to melanoma's resistance to vemurafenib. ScienceDaily. [Link]
-
Bio-protocol. (n.d.). High-throughput drug combination assays and synergy scores. Bio-protocol. [Link]
-
Shah, N., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]
-
Lee, M., et al. (2020). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences. [Link]
-
Salama, A. K. S., & de Castro, G. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update. OncoTargets and Therapy. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. [Link]
-
JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
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Validation & Comparative
A Comparative Mechanistic and Efficacy Analysis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide Against Established Anticancer Agents
This guide provides an in-depth comparative analysis of the novel pyrazole compound, N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, against a panel of well-characterized anticancer drugs: Celecoxib, Pazopanib, and Erlotinib. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential, grounded in existing data for related structures and a clear roadmap for future comparative experiments.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have been extensively investigated for their anticancer potential, demonstrating the ability to interact with a wide array of biological targets crucial for tumor growth and survival, including protein kinases and mediators of apoptosis.[2][3][4] This analysis situates N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide within this promising class of compounds and benchmarks its known antiproliferative activity against that of established therapies.
Overview of the Compounds
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide (TMPM)
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide (TMPM) is a synthetic compound featuring a trisubstituted pyrazole ring linked to a methanesulfonamide group. While research on this specific molecule is nascent, studies on closely related 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have demonstrated in vitro antiproliferative activity.[5] One study revealed that derivatives from this series were active against U937 human lymphoma cells, establishing a preliminary basis for their investigation as potential anticancer agents.[5] The core structure combines the biologically active pyrazole ring with a sulfonamide moiety, a functional group present in several successful kinase inhibitors.
Comparator Anticancer Drugs
To provide a robust comparative context, we have selected three FDA-approved drugs that are either structurally related or target pathways potentially relevant to pyrazole derivatives.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib also possesses a pyrazole core.[6][7] Its primary mechanism involves blocking prostaglandin synthesis, which is crucial for inflammation and is often upregulated in cancerous tissues.[8][9]
-
Pazopanib: A multi-tyrosine kinase inhibitor (TKI) that contains a sulfonamide group.[10] It exerts its anticancer effects primarily by inhibiting angiogenesis through the blockade of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[10][11][12]
-
Erlotinib: A reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14][15] Many pyrazole-containing compounds have been designed to target protein kinases like EGFR, making Erlotinib a key mechanistic benchmark.[2][4][16]
Comparative Analysis: Mechanism of Action
The potential anticancer activity of TMPM can be hypothesized based on the known targets of pyrazole and sulfonamide-containing drugs. The following sections compare these potential mechanisms with the established actions of our comparator drugs.
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide (Hypothesized Pathways)
Given its structural motifs, TMPM may act on multiple pathways. Pyrazole derivatives are known to inhibit various protein kinases (e.g., EGFR, VEGFR, CDK) and can induce apoptosis by modulating proteins in the Bcl-2 family.[1][3] The sulfonamide group is a key feature for binding to the ATP pocket of many kinases.
Caption: Hypothesized signaling pathways for TMPM.
Celecoxib: COX-2 Inhibition Pathway
Celecoxib selectively binds to and inhibits the COX-2 enzyme.[6] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are signaling molecules that promote inflammation and cell proliferation.[8][9] By blocking this conversion, Celecoxib reduces the signals that drive cancer cell growth.
Caption: Mechanism of action for Celecoxib.
Pazopanib: Multi-TKI Angiogenesis Inhibition
Pazopanib is a multi-target TKI that potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[10] These receptors are critical for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[11] By blocking these receptors, Pazopanib effectively cuts off the tumor's blood supply.
Caption: Mechanism of action for Pazopanib.
Erlotinib: EGFR Signaling Inhibition
Erlotinib reversibly inhibits the intracellular tyrosine kinase domain of EGFR.[15][17] EGFR is a receptor that, when activated by ligands like EGF, triggers downstream signaling cascades (e.g., RAS/MAPK, PI3K/Akt) that promote cell proliferation, survival, and differentiation.[13][14] Erlotinib blocks the receptor's ability to phosphorylate itself, thereby shutting down these pro-growth signals.
Caption: Mechanism of action for Erlotinib.
Quantitative Performance: In Vitro Antiproliferative Activity
A direct comparison of potency can be made by examining the half-maximal inhibitory concentration (IC₅₀) values of each compound against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Target Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |
| TMPM Derivative | U937 (Human Lymphoma) | Data for specific derivatives available; reported as active | Putative Kinase Inhibition / Apoptosis | [5] |
| Celecoxib | PC-3 (Prostate Cancer) | ~25-40 | COX-2 Inhibition | Varies by study |
| Pazopanib | HUVEC (Endothelial Cells) | 0.021 | VEGFR-2 Inhibition | [10] |
| Erlotinib | A549 (Lung Cancer) | >10 (Wild-Type EGFR) | EGFR Inhibition | [16] |
| Erlotinib | HCC827 (Lung Cancer) | 0.008 (Mutant EGFR) | EGFR Inhibition | Varies by study |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions. The values presented are representative and intended for comparative purposes.
Recommended Experimental Protocols for Comparative Analysis
To empirically validate the anticancer potential of TMPM and directly compare it to established drugs, the following standardized protocols are recommended.
Protocol 1: Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which correlates with the number of metabolically active cells. It is a robust method for determining IC₅₀ values.
Caption: Workflow for a CellTiter-Glo® viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U937, A549, PC-3) in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentration stock of TMPM and comparator drugs in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cell plates and add 50 µL of fresh medium. Add 50 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only wells as negative controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Luminescence Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Use software like GraphPad Prism to fit a non-linear regression curve and determine the IC₅₀ value.[5]
Protocol 2: Kinase Inhibition Profiling
To identify specific kinase targets of TMPM, an in vitro kinase assay against a panel of relevant kinases (e.g., EGFR, VEGFR-2, COX-2, CDKs) is essential.
Step-by-Step Methodology:
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ or similar). In a 384-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add TMPM at various concentrations to the wells. Include a known inhibitor for each kinase as a positive control and a vehicle (DMSO) as a negative control.
-
Kinase Reaction: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: A lower luminescent signal indicates greater kinase inhibition. Calculate the percent inhibition for each concentration and determine the IC₅₀ for each kinase target.
Synthesis Outline
The synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide and its derivatives is a feasible multi-step process.[5]
-
Synthesis of 1,3,5-Trimethyl-1H-pyrazole: This starting material is typically synthesized and can be prepared according to established literature methods.[5]
-
Sulfonylation: The pyrazole is reacted with chlorosulfonic acid in a solvent like chloroform. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the 4-position of the pyrazole ring.[5]
-
Amidation: The resulting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is then reacted with an appropriate amine (in this case, methylamine) to form the final methanesulfonamide product.
Conclusion and Future Directions
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide belongs to a class of pyrazole sulfonamides with demonstrated antiproliferative activity.[5] Its structural similarity to both pyrazole-containing drugs like Celecoxib and sulfonamide-containing TKIs like Pazopanib suggests it may possess a multi-faceted mechanism of action, potentially involving kinase inhibition.
While preliminary data is encouraging, a significant experimental gap remains. Direct, head-to-head comparisons using the protocols outlined in this guide are critical to:
-
Establish a broad-panel IC₅₀ profile across multiple cancer cell lines.
-
Elucidate the specific molecular target(s) through comprehensive kinase profiling.
-
Investigate its ability to induce apoptosis or other forms of cell death.
The insights gained from these studies will be invaluable for determining the therapeutic potential of this compound and guiding the rational design of next-generation pyrazole-based anticancer agents.
References
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
- Erlotinib. StatPearls - NCBI Bookshelf.
- Synthesis of 1,3,5-trimethyl-N-(1,1,3-trimethylindane-4-yl)pyrazole-4-carboxamide. Google Patents.
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed.
- Celecoxib. StatPearls - NCBI Bookshelf.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
- Celecoxib Pathway, Pharmacodynamics. ClinPGx.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- How does erlotinib work (mechanism of action)?. Drugs.com.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
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- Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate.
- Mechanism of action of erlotinib | Download Scientific Diagram. ResearchGate.
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- erlotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
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- Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. ResearchGate.
- N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed.
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- Erlotinib. Wikipedia.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- What is the mechanism of Celecoxib?. Patsnap Synapse.
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. Dr.Oracle.
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- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide for Researchers and Drug Development Professionals
The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents. N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, in particular, represents a core structure whose derivatives are of significant interest in drug discovery programs. The efficient and scalable synthesis of this key intermediate is paramount for the exploration of its therapeutic potential. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to the Target Molecule
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is a key building block for the synthesis of a variety of bioactive compounds. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The sulfonamide group, in turn, is a well-established pharmacophore present in numerous marketed drugs. The combination of these two moieties in the target molecule provides a versatile platform for the development of novel therapeutic agents.
This guide will explore two primary synthetic strategies:
-
Route 1: Direct Sulfonylation of the Pyrazole Core. This classic approach involves the construction of the trimethylated pyrazole ring followed by electrophilic substitution at the C4 position to introduce the sulfonyl chloride group, which is then converted to the desired sulfonamide.
-
Route 2: Synthesis via a 4-Aminopyrazole Intermediate. This alternative pathway hinges on the preparation or sourcing of 4-amino-1,3,5-trimethyl-1H-pyrazole, which is then reacted with methanesulfonyl chloride to furnish the final product.
Each route will be dissected in terms of its chemical logic, experimental feasibility, and overall efficiency.
Route 1: Direct Sulfonylation of the 1,3,5-Trimethyl-1H-pyrazole Core
This synthetic approach is a multi-step process that begins with the construction of the pyrazole ring, followed by its functionalization. The causality behind this strategy lies in the controlled, stepwise assembly of the target molecule, allowing for purification and characterization of key intermediates.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This initial step involves a classic Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.
-
Methodology: Pentane-2,4-dione is reacted with hydrazine hydrate in methanol. The reaction is typically exothermic and proceeds to completion to provide 3,5-dimethyl-1H-pyrazole in high yield.
Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
The second step involves the N-methylation of the pyrazole ring. The choice of a strong base is critical to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the methylating agent.
-
Methodology: To a solution of 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide is added. After stirring, methyl iodide is introduced, and the reaction is stirred at room temperature for 16 hours. An aqueous workup followed by extraction and evaporation of the solvent yields 1,3,5-trimethyl-1H-pyrazole.[1]
Step 3: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
This crucial step introduces the sulfonyl group at the C4 position of the pyrazole ring through electrophilic aromatic substitution. Chlorosulfonic acid is a powerful sulfonating agent.
-
Methodology: 1,3,5-Trimethyl-1H-pyrazole in chloroform is added slowly to a solution of chlorosulfonic acid in chloroform at 0 °C. The reaction mixture is then heated to 60 °C for 10 hours. Thionyl chloride is subsequently added, and the mixture is stirred for an additional 2 hours at 60 °C. After cooling, the reaction is quenched with ice-cold water and dichloromethane. The organic layer is separated, dried, and evaporated to yield the sulfonyl chloride intermediate.[1]
Step 4: Synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
The final step is the formation of the sulfonamide via the reaction of the sulfonyl chloride with methylamine.
-
Methodology: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane. An excess of methylamine (as a solution in a solvent like THF or as a gas) is added at a controlled temperature, typically 0 °C to room temperature, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct. The reaction is stirred until completion, followed by an aqueous workup, extraction, and purification by chromatography or recrystallization to afford the final product.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via 4-Amino-1,3,5-trimethyl-1H-pyrazole Intermediate
This alternative route offers a more convergent approach, particularly if the key aminopyrazole intermediate is readily available. The logic here is to introduce the nitrogen functionality first and then build the sulfonamide moiety.
Experimental Protocols
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
This step is identical to the initial stages of Route 1, starting from pentane-2,4-dione and hydrazine, followed by N-methylation.
Step 2: Synthesis of 4-Nitro-1,3,5-trimethyl-1H-pyrazole
The introduction of a nitro group at the C4 position is a common strategy to enable the subsequent formation of an amino group.
-
Methodology: 1,3,5-Trimethyl-1H-pyrazole is subjected to nitration using a mixture of nitric acid and sulfuric acid, or other nitrating agents like acetyl nitrate, under controlled temperature conditions. The reaction mixture is then carefully quenched with ice and neutralized to precipitate the nitro-pyrazole derivative, which is then filtered and purified.
Step 3: Synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole
The nitro group is then reduced to an amine. A variety of reducing agents can be employed for this transformation.
-
Methodology: 4-Nitro-1,3,5-trimethyl-1H-pyrazole is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate), is used to effect the reduction. Upon completion, the reaction is worked up to isolate the aminopyrazole.
Note: 4-Amino-1,3,5-trimethyl-1H-pyrazole is also commercially available, which can significantly shorten this synthetic route by bypassing steps 1-3.
Step 4: Synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
The final step involves the reaction of the aminopyrazole with methanesulfonyl chloride.
-
Methodology: To a solution of 4-amino-1,3,5-trimethyl-1H-pyrazole in a solvent like dichloromethane or pyridine, methanesulfonyl chloride is added dropwise at a low temperature (e.g., 0 °C). A base such as pyridine or triethylamine is used to neutralize the generated HCl. The reaction is stirred until completion, followed by an aqueous workup, extraction, and purification to yield the target compound.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Direct Sulfonylation | Route 2: Via 4-Aminopyrazole | Justification |
| Number of Steps | 4 (from 3,5-dimethyl-1H-pyrazole) | 3 (from 1,3,5-trimethyl-1H-pyrazole) or 1 (from commercial 4-aminopyrazole) | Route 2 can be significantly shorter if the aminopyrazole intermediate is purchased. |
| Key Reagents | Chlorosulfonic acid, thionyl chloride | Nitrating agents, reducing agents, methanesulfonyl chloride | Route 1 employs highly corrosive and hazardous reagents in the sulfonylation step. Route 2's reagents are more standard for functional group interconversions. |
| Scalability | The use of large quantities of chlorosulfonic acid can pose challenges for scale-up due to its reactivity and the exothermic nature of the reaction. | More amenable to scale-up, especially if starting from the commercial amine. Catalytic hydrogenation is a scalable reduction method. | The handling of highly reactive reagents in Route 1 requires specialized equipment and safety protocols at a larger scale. |
| Overall Yield | Yields for each step are generally good, but the multi-step nature can lead to a lower overall yield. | Yields for nitration and reduction can vary. The single-step conversion from the commercial amine would likely have the highest overall yield. | Fewer steps generally correlate with higher overall yields. |
| Purification | Intermediates may require purification by distillation or chromatography. The final product often requires chromatographic purification.[1] | Purification of the nitro and amino intermediates is typically straightforward (crystallization or chromatography). The final sulfonamide may also require purification. | The complexity of purification is comparable, but with fewer steps, Route 2 may require less overall purification effort. |
| Safety & Handling | Chlorosulfonic acid is extremely corrosive and reacts violently with water. Thionyl chloride is also toxic and corrosive. Requires stringent safety measures. | Nitration with mixed acids is a highly exothermic and potentially hazardous reaction that requires careful control. Catalytic hydrogenation with H2 gas involves handling flammable gas under pressure. | Both routes have steps with significant safety considerations, but the hazards in Route 1's sulfonylation step are arguably more severe for laboratory-scale synthesis. |
| Cost-Effectiveness | The cost of starting materials is relatively low. The main cost driver may be the handling and disposal of hazardous reagents. | The cost of the commercial 4-amino-1,3,5-trimethyl-1H-pyrazole will be a major factor if that starting point is chosen. If synthesized, the reagents are relatively inexpensive. | A thorough cost analysis would depend on the scale of the synthesis and the price of the commercial aminopyrazole. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide.
Route 1 is a well-established, albeit lengthy, pathway that provides a high degree of control over the synthesis. However, the use of highly corrosive and hazardous reagents like chlorosulfonic acid necessitates stringent safety protocols and may not be ideal for all research environments or for large-scale production without specialized facilities.
Route 2 offers a more flexible and potentially more efficient alternative. The commercial availability of 4-amino-1,3,5-trimethyl-1H-pyrazole makes the one-step sulfonamidation a highly attractive option for rapid access to the target molecule, especially for library synthesis and initial biological screening. For larger-scale synthesis where cost is a primary concern, the in-house preparation of the aminopyrazole via nitration and reduction is a practical approach. While this adds steps, the reagents and reaction conditions are generally more manageable than those in Route 1's sulfonylation step.
For researchers in an academic or early-stage drug discovery setting, Route 2, utilizing the commercially available 4-amino-1,3,5-trimethyl-1H-pyrazole, is the recommended approach due to its simplicity, speed, and avoidance of the most hazardous reagents. For process chemistry and large-scale manufacturing, a thorough cost and safety analysis of synthesizing the aminopyrazole intermediate versus the direct sulfonylation route would be necessary to determine the most economically viable and safe option.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
